(5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol hydrochloride
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Overview
Description
(5-(Aminomethyl)bicyclo[322]nonan-1-yl)methanol hydrochloride is a chemical compound with the molecular formula C₁₁H₂₂ClNO It is a bicyclic compound featuring a bicyclo[322]nonane core structure, which is known for its stability and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol hydrochloride typically involves multistep organic reactions. One common method includes the double condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This reaction is often carried out under controlled conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The final product is then purified and converted to its hydrochloride salt form for stability and ease of handling.
Chemical Reactions Analysis
Types of Reactions
(5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to modify the bicyclic structure or the functional groups attached to it.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of (5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol hydrochloride involves its interaction with molecular targets through its functional groups. The amino and hydroxyl groups can form hydrogen bonds and participate in various chemical interactions, influencing biological pathways and chemical reactions. The bicyclic structure provides stability and rigidity, which can affect the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure but with different ring sizes and functional groups.
Bicyclo[2.2.2]octane derivatives: These compounds have a smaller bicyclic core and different chemical properties.
Uniqueness
(5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol hydrochloride is unique due to its specific bicyclic structure and the presence of both amino and hydroxyl functional groups.
Properties
IUPAC Name |
[5-(aminomethyl)-1-bicyclo[3.2.2]nonanyl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c12-8-10-2-1-3-11(9-13,6-4-10)7-5-10;/h13H,1-9,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNOXMUBGLOBFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(C1)(CC2)CO)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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